molecular formula C7H5FO2 B1225495 5-Fluoro-2-hydroxybenzaldehyde CAS No. 347-54-6

5-Fluoro-2-hydroxybenzaldehyde

Cat. No.: B1225495
CAS No.: 347-54-6
M. Wt: 140.11 g/mol
InChI Key: FDUBQNUDZOGOFE-UHFFFAOYSA-N
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Description

Preparation Methods

PropertyValue
Molecular FormulaC7H5FO2\text{C}_7\text{H}_5\text{FO}_2
Molecular Weight140.11 g/mol
Melting Point82–85 °C
Boiling Point207.4 °C (760 mmHg)
Density1.4 g/cm³
Flash Point79.2 °C

Primary Synthetic Route: Nitrochlorobenzene-Based Synthesis

The most detailed preparation method, described in patent CN102557902A, involves four sequential steps:

  • Reduction of Nitrochlorobenzene to Para-Fluoroaniline

  • Diazotization and Hydrolysis to p-Fluorophenol

  • Duff Formylation to 5-Fluoro-2-Hydroxybenzaldehyde

Reduction of Nitrochlorobenzene to Para-Fluoroaniline

Nitrochlorobenzene undergoes reduction using a mixture of ammonium chloride and iron powder in aqueous methanol. This step converts nitro groups (-NO2\text{-NO}_2) to amine groups (-NH2\text{-NH}_2) via catalytic hydrogenation. For example, 21.5 g of nitrofluorobenzene (0.15 mol) reacts with ammonium chloride (0.2 mol) and iron powder (0.2 mol) at 95 °C for 3 hours, yielding para-fluoroaniline (12.2 g, 72%) . The reaction is highly exothermic and requires precise temperature control to avoid side products.

Diazotization and Hydrolysis to p-Fluorophenol

Para-fluoroaniline is diazotized using sodium nitrite (NaNO2\text{NaNO}_2) in sulfuric acid at 0–5 °C, forming a diazonium salt intermediate. Subsequent hydrolysis at 150 °C in sulfuric acid generates p-fluorophenol. In one embodiment, 12.2 g of para-fluoroaniline (0.11 mol) reacts with 8.7 g of NaNO2\text{NaNO}_2 (0.11 mol), yielding 9.5 g of p-fluorophenol (78%) . The use of methylene dichloride for extraction ensures high purity (mp 47–48 °C) .

Duff Formylation to this compound

The Duff reaction introduces the aldehyde group ortho to the hydroxyl group on p-fluorophenol. This step employs hexamethylenetetramine (HMT) and paraformaldehyde in acetic acid and acetic anhydride. For instance, 9.50 g of p-fluorophenol (0.085 mol) reacts with HMT (0.15 mol) and paraformaldehyde (0.085 mol) at 130–140 °C for 3 hours, yielding 6.53 g of this compound (55%) . Recrystallization with ethyl acetate achieves a purity of 98.5% .

Table 2: Reaction Conditions and Yields for Key Synthesis Steps

StepReagentsConditionsYield
ReductionNH4Cl\text{NH}_4\text{Cl}, Fe95 °C, 3 h72%
Diazotization/HydrolysisNaNO2\text{NaNO}_2, H2SO4\text{H}_2\text{SO}_40–5 °C → 150 °C78%
Duff FormylationHMT, Paraformaldehyde130–140 °C, 3 h55%

Analysis of the Synthetic Methodology

Advantages of the Nitrochlorobenzene Route

  • Cost-Effectiveness : Raw materials like nitrochlorobenzene and iron powder are inexpensive and widely available .

  • Scalability : The method avoids ultra-low temperatures or expensive catalysts, making it suitable for industrial production .

  • Yield Optimization : The total yield of 23.5% (over four steps) is competitive for multistep syntheses .

Limitations and Challenges

  • Moderate Overall Yield : The Duff reaction’s 55% yield creates a bottleneck, necessitating process refinements .

  • Byproduct Formation : Incomplete diazotization or hydrolysis may generate isomers or dimeric side products.

Alternative Synthetic Approaches

While the nitrochlorobenzene route dominates literature, emerging strategies include:

Strecker Reaction-Based Synthesis

A 2024 study reported using this compound as a precursor in a Strecker reaction to synthesize α-aminonitrile derivatives . However, this method focuses on downstream applications rather than aldehyde preparation.

Industrial and Research Applications

The compound’s high purity (98.5%) and scalability make it ideal for:

  • Asymmetric Catalysis : Synthesis of Salen-Mn complexes for enantioselective epoxidation .

  • Pharmaceutical Intermediates : Key precursor in EGFR inhibitor development, as evidenced by its use in PET tracer synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-fluoro-2-hydroxybenzoic acid.

    Reduction: It can be reduced to form 5-fluoro-2-hydroxybenzyl alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be used for nucleophilic substitution.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated that derivatives of 5-fluoro-2-hydroxybenzaldehyde exhibit significant antibacterial properties. For instance, a fluorinated aldimine synthesized from this compound showed potent activity against several bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like kanamycin B . This suggests potential applications in developing new antibacterial agents.

Antimalarial Properties
Research involving ruthenium complexes derived from this compound has revealed promising antimalarial activities. These complexes were synthesized and tested for efficacy against malaria parasites, indicating that modifications of this compound can lead to effective treatments .

Material Science

Synthesis of Complexes
this compound is utilized in synthesizing various metal complexes. For example, it serves as a ligand in the formation of manganese (III) complexes, which are studied for their electronic and catalytic properties . The ability to form stable complexes makes this compound valuable for developing new materials with specific electronic characteristics.

Analytical Chemistry

Chromatography and Spectroscopy
In analytical chemistry, this compound is often used as a standard or reagent in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its distinct chemical structure allows for precise identification and quantification in complex mixtures .

Case Studies

Study Application Findings
Antibacterial Activity StudyMedicinal ChemistryFluorinated derivatives showed significant antibacterial activity against E. coli and S. aureus. MIC values were comparable to established antibiotics .
Ruthenium Complex SynthesisMaterial ScienceComplexes formed with this compound demonstrated potential as antimalarial agents .
HPLC AnalysisAnalytical ChemistryUsed as a standard to identify compounds in biological samples due to its unique spectral properties .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxybenzaldehyde depends on its specific application. In the context of its biological activity, it can form Schiff bases with amines, which can interact with biological targets such as enzymes and receptors. These interactions can lead to inhibition or activation of specific biochemical pathways, contributing to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Fluoro-2-hydroxybenzaldehyde
  • CAS Number : 347-54-6
  • Molecular Formula : C₇H₅FO₂
  • Molecular Weight : 140.11 g/mol
  • Physical Properties : White crystalline solid with a melting point of 82–85°C .

Synthesis: this compound is synthesized via modified literature procedures, often starting from fluorinated phenol derivatives. Key methods include:

  • Method A: Reaction of fluorinated phenols with paraformaldehyde in HBr, yielding 20% product (1H NMR: δ 10.69 (s, 1H, -OH), 10.25 (s, 1H, -CHO)) .
  • Method B: Multi-step Strecker reactions involving ammonia-methanol solutions and trimethylsilyl cyanide .

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares this compound with its positional isomers and derivatives:

Compound Name CAS Number Substituent Positions Melting Point (°C) Key Applications
This compound 347-54-6 5-F, 2-OH 82–85 Chemosensors, benzimidazoles, polyheterocycles
4-Fluoro-2-hydroxybenzaldehyde 348-28-7 4-F, 2-OH Not reported Antimicrobial Schiff base synthesis
2-Fluoro-6-hydroxybenzaldehyde 38226-10-7 2-F, 6-OH Not reported Limited data; structural analog in ligand design
5-Fluoro-2-methoxybenzaldehyde 19415-51-1 5-F, 2-OCH₃ Not reported Electron-deficient aldehyde for nucleophilic substitutions

Electronic and Reactivity Trends

  • Electron-Withdrawing Effects: The 5-fluoro group in this compound exerts a meta-directing, electron-withdrawing effect, stabilizing the phenolic -OH (pKa ~8–10) and enhancing aldehyde reactivity in condensation reactions .
  • Impact on Chemosensor Performance :

    • The 5-fluoro derivative’s structure enables selective Mg²⁺ binding in spiropyrans, with a 590 nm emission peak. Substitution at the 4-position may shift binding affinity due to altered steric and electronic environments .

Research Findings and Data Tables

Table 1: NMR Spectral Data Comparison

Compound ¹H NMR (DMSO-d6, δ ppm) ¹³C NMR (DMSO-d6, δ ppm)
This compound 10.69 (s, -OH), 10.25 (s, -CHO), 7.42–7.34 (m, Ar-H) 189.92 (CHO), 157.21 (C-OH), 156.20 (d, J = 237 Hz, C-F)
5-Fluoro-2-methoxybenzaldehyde Not reported Not reported

Biological Activity

5-Fluoro-2-hydroxybenzaldehyde, also known as 5-fluorosalicylaldehyde, is a compound of significant interest in biochemical research due to its diverse biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C7H5FO2C_7H_5FO_2 and a molecular weight of approximately 140.11 g/mol. It can be synthesized from 4-fluorophenol through a reaction with sodium hydroxide in ethanol and water, followed by acidification with hydrochloric acid and extraction using dichloromethane.

Biochemical Interactions:

  • Enzyme Interaction: The compound interacts with various enzymes, particularly oxidoreductases and transferases, facilitating the transfer of functional groups. Its aldehyde group is highly reactive, enabling it to form Schiff bases with amines, which are critical intermediates in numerous biochemical pathways.
  • Cellular Effects: this compound influences cellular processes by modulating key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in cell signaling pathways that affect cell growth and metabolism.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Compounds synthesized from this compound have shown potential antimicrobial activity. For instance, derivatives formed via Schiff base formation have been evaluated for their effectiveness against various bacterial strains.
  • Anticancer Activity: Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds derived from this compound have been tested against different cancer cell lines, showing varying degrees of cytotoxicity depending on the structure of the derivative .

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

  • Schiff Base Derivatives: Research has shown that Schiff bases formed from this compound exhibit significant antimicrobial and anticancer properties. A study found that certain derivatives inhibited the growth of cancer cells by inducing apoptosis through caspase activation pathways .
  • Metal Complexes: The biological activity of this compound is enhanced when it forms complexes with metals. These metal complexes have been investigated for their potential use in targeted drug delivery systems and as therapeutic agents against specific diseases.
  • Cellular Studies: In experiments involving HEK 293 cells, the compound was shown to modulate intracellular zinc levels, which is crucial for various cellular functions. The ability to sense zinc ions reversibly suggests potential applications in studying cellular zinc homeostasis and related disorders .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its application in medicine:

  • Metabolism: The compound is metabolized by aldehyde dehydrogenases and cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
  • Transport Mechanisms: It is transported across cellular membranes via specific transporters, influencing its bioavailability and distribution within tissues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Fluoro-2-hydroxybenzaldehyde, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer: The compound is often synthesized via formylation of fluorophenol derivatives. A documented approach involves a Strecker reaction starting from this compound, where the aldehyde group reacts with trimethylsilyl cyanide in an ammonia-methanol solution to form aminonitrile intermediates. Hydrolysis with HCl yields key precursors . Optimization includes controlling pH (e.g., using DBU) and reducing agents (e.g., sodium cyanoborohydride) to improve yields. Challenges in isolating water-soluble intermediates suggest prioritizing solvent extraction or polarity-based separation techniques .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer: Key techniques include:

  • Melting Point Analysis: Reported as 82–85°C (literature range: 82–86°C) . Discrepancies may arise from purity; recrystallization in ethanol is recommended for standardization.
  • NMR/IR Spectroscopy: Confirm the aldehyde proton (δ ~10 ppm in 1^1H NMR) and hydroxyl group (broad peak at ~3300 cm1^{-1} in IR).
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities. Cross-validate with mass spectrometry (MS) for molecular ion confirmation (m/z 140.11) .

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer: The compound is classified as a skin/eye irritant (GHS Category 2/2A) . Protocols include:

  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous release due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers address solubility challenges during the purification of intermediates derived from this compound?

  • Methodological Answer: In PET tracer synthesis, intermediates often exhibit high water solubility, complicating isolation . Strategies include:

  • Salting-Out: Add NaCl to aqueous layers to reduce solubility.
  • Lyophilization: Freeze-drying aqueous fractions to recover solids.
  • Alternative Solvents: Use tert-butyl methyl ether (TBME) for improved partitioning .

Q. What strategies resolve contradictions in reported biological activity data of derivatives across studies?

  • Methodological Answer: Discrepancies may stem from structural analogs or impurities. Recommendations:

  • Purity Assessment: Quantify impurities via GC-MS or UPLC (<1% threshold).
  • Dose-Response Studies: Compare activity across standardized concentrations (e.g., 1–100 µM).
  • Structural Confirmation: Use X-ray crystallography for ambiguous derivatives .

Q. How should stability studies be designed to evaluate this compound under various storage conditions?

  • Methodological Answer:

  • Accelerated Degradation: Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • Light Sensitivity: Use amber vials and monitor UV-Vis spectra for aldehyde oxidation (λ = 280 nm).
  • pH Stability: Test in buffered solutions (pH 3–9) with HPLC tracking .

Q. What analytical approaches detect trace impurities in pharmaceutical-grade this compound?

  • Methodological Answer:

  • UPLC-MS: Hypersil Gold C18 columns (1.9 µm) with ESI+ ionization for sub-ppm detection.
  • Headspace GC-MS: Identify volatile byproducts (e.g., residual solvents).
  • Elemental Analysis: Verify fluorine content (theoretical: 13.56%) to confirm stoichiometry .

Q. How can mechanistic insights improve nucleophilic aromatic substitution reactions involving this compound?

  • Methodological Answer: The fluorine atom’s electron-withdrawing effect activates the ortho/para positions. Optimize by:

  • Catalysis: Use CuI/1,10-phenanthroline for Ullmann-type couplings.
  • Solvent Selection: DMF enhances electrophilicity of the aldehyde group.
  • Kinetic Monitoring: Track reaction progress via in situ IR .

Q. How should researchers reconcile discrepancies in safety data sheets (SDS) for this compound?

  • Methodological Answer: While some SDS classify it as non-hazardous , others note irritation risks . Mitigation steps:

  • In-House Testing: Perform Ames tests for mutagenicity.
  • Literature Review: Cross-reference SDS from Combi-Blocks (industrial) and academic journals.
  • Precautionary Measures: Default to GHS Category 2 protocols until additional data is published .

Properties

IUPAC Name

5-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUBQNUDZOGOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371994
Record name 5-Fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-54-6
Record name 5-Fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluorosalicylaldehyde
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Retrosynthesis Analysis

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